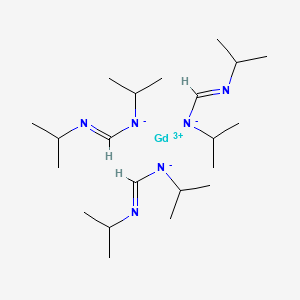![molecular formula C48H60Br4O4 B6288738 Tetrapentyloxy-bromocalix[4]arene CAS No. 2622208-26-6](/img/structure/B6288738.png)
Tetrapentyloxy-bromocalix[4]arene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapentyloxy-bromocalix[4]arene (TPBCA) is a type of calixarene, a large macrocyclic molecule composed of aromatic rings. It is a hydrophobic molecule, meaning that it is not soluble in water, and is particularly useful in organic synthesis. It has a wide range of applications in scientific research, including its use as a catalyst, as a host for guest molecules, and as a ligand for metal complexes.
科学的研究の応用
Tetrapentyloxy-bromocalix[4]arene has a wide range of applications in scientific research. It has been used as a catalyst for a variety of organic reactions, including the synthesis of polymers, peptides, and other molecules. It has also been used as a host for guest molecules, which can be used to study the behavior of guest molecules in a confined space. In addition, Tetrapentyloxy-bromocalix[4]arene can be used as a ligand for metal complexes, which can be used to study the properties of metal complexes.
作用機序
The mechanism of action of Tetrapentyloxy-bromocalix[4]arene is not yet fully understood. However, it is believed that the hydrophobic nature of the molecule allows it to interact with other molecules and form complexes. This interaction is believed to be responsible for the catalytic activity of Tetrapentyloxy-bromocalix[4]arene.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tetrapentyloxy-bromocalix[4]arene are not yet fully understood. However, it is believed that Tetrapentyloxy-bromocalix[4]arene has the potential to interact with proteins, enzymes, and other molecules in the body, which may have an effect on biochemical and physiological processes.
実験室実験の利点と制限
The main advantage of using Tetrapentyloxy-bromocalix[4]arene in laboratory experiments is that it is a hydrophobic molecule, which makes it easier to work with than other molecules. Additionally, Tetrapentyloxy-bromocalix[4]arene can be used as a catalyst, host for guest molecules, and ligand for metal complexes, which makes it a versatile tool for scientific research. However, there are some limitations to using Tetrapentyloxy-bromocalix[4]arene in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of Tetrapentyloxy-bromocalix[4]arene is not yet fully understood, so there is still much to be learned about its effects.
将来の方向性
There are many potential future directions for Tetrapentyloxy-bromocalix[4]arene research. One potential direction is to further investigate the mechanism of action of Tetrapentyloxy-bromocalix[4]arene and its effects on biochemical and physiological processes. Additionally, further research could be done to investigate the potential of Tetrapentyloxy-bromocalix[4]arene as a catalyst for a variety of organic reactions. Finally, further research could be done to investigate the potential of Tetrapentyloxy-bromocalix[4]arene as a host for guest molecules and as a ligand for metal complexes.
合成法
Tetrapentyloxy-bromocalix[4]arene can be synthesized through a three-step process. The first step involves the reaction of a bromo-substituted calix[4]arene with an alkyne in the presence of a palladium complex. This reaction results in a 1,2-dibromo-1,2-diphenyl-propane-1,3-diyne. The second step involves the reaction of the 1,2-dibromo-1,2-diphenyl-propane-1,3-diyne with an alkene in the presence of a palladium complex. This reaction results in a 1,2-dibromo-1,2-diphenyl-propane-1,3-diol. Finally, the third step involves the reaction of the 1,2-dibromo-1,2-diphenyl-propane-1,3-diol with a pentyl alcohol in the presence of a palladium complex, resulting in the formation of Tetrapentyloxy-bromocalix[4]arene.
特性
IUPAC Name |
5,11,17,23-tetrabromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60Br4O4/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32H,5-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLHWNOXOOQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)Br)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)Br)OCCCCC)OCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60Br4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)